1-(2-Chloro-4-methylphenyl)butan-1-amine hydrochloride
Description
Structural Characterization
IUPAC Nomenclature and Systematic Naming Conventions
The compound is systematically named 1-(2-chloro-4-methylphenyl)butan-1-amine hydrochloride . This nomenclature adheres to IUPAC guidelines, specifying the substituents on the aromatic ring (2-chloro and 4-methyl groups) and the butan-1-amine moiety attached to the phenyl ring. The hydrochloride salt form is explicitly denoted to reflect its ionic nature, which enhances stability and solubility.
Molecular Formula and Weight Analysis
The molecular formula is C₁₁H₁₇Cl₂N , with a molecular weight of 234.17 g/mol . This composition arises from the phenyl ring (C₆H₅), a methyl group (CH₃), a chlorine atom (Cl), a butan-1-amine chain (C₄H₉NH₂), and a hydrochloride counterion (HCl). The molecular weight accounts for all atomic contributions, including the hydrochloride salt.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇Cl₂N |
| Molecular Weight | 234.17 g/mol |
Stereochemical Configuration and Chiral Centers
The compound contains a chiral center at the carbon atom bonded to the phenyl ring, the butan-1-amine chain, and two hydrogen atoms. This stereogenic center arises because the carbon is connected to four distinct groups:
- Phenyl ring (with 2-chloro and 4-methyl substituents)
- Butan-1-amine chain (CH₂CH₂CH₂CH₂NH₂)
- Hydrogen atoms (two non-equivalent H atoms due to the asymmetrical environment)
The stereochemical configuration of this center is not explicitly reported in available sources, but its presence is inherent to the structure.
Crystallographic Data and Unit Cell Parameters
No crystallographic data (e.g., unit cell parameters, space group, or crystal packing) are available in the provided sources. For structural elucidation, researchers would need to consult specialized databases like the Cambridge Structural Database (CSD) or perform de novo crystallographic studies.
Spectroscopic Characterization
Spectroscopic data for this compound are not explicitly documented in the provided sources. Below is an analysis of expected spectral signatures based on analogous compounds and theoretical models:
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR :
- Aromatic protons : Splitting patterns corresponding to the 2-chloro and 4-methyl substituents on the phenyl ring.
- Butan-1-amine chain : Peaks for the CH₂ groups and NH₂ proton.
- Hydrochloride proton : A broad singlet for NH₃⁺ (if deprotonated).
¹³C NMR :
- Peaks for aromatic carbons, methyl group, and the CH₂ carbons in the butan-1-amine chain.
Infrared (IR) and Raman Vibrational Profiles
IR :
- N-H stretching : Broad peaks for NH₂/NH₃⁺ groups (~3300–3500 cm⁻¹).
- C-H (aromatic) : Peaks around 3000–3100 cm⁻¹.
- C-Cl stretching : Absorption near 600–800 cm⁻¹.
Raman :
- C=C aromatic stretching : Peaks in the 1450–1600 cm⁻¹ region.
UV-Vis Absorption Characteristics
The compound is expected to exhibit π→π* transitions in the UV region due to the aromatic ring. Specific absorption maxima (λₘₐₓ) would depend on substituent effects (e.g., electron-withdrawing Cl and electron-donating CH₃ groups).
Summary of Key Findings
- IUPAC Nomenclature : Systematic naming reflects substituent positions and hydrochloride salt form.
- Molecular Formula : C₁₁H₁₇Cl₂N (234.17 g/mol).
- Chirality : A single stereogenic center at the benzylic carbon.
- Spectroscopic Data : Limited to theoretical expectations; experimental validation required.
Properties
IUPAC Name |
1-(2-chloro-4-methylphenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-3-4-11(13)9-6-5-8(2)7-10(9)12;/h5-7,11H,3-4,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZZTZMPYIKZKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)C)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorinated Aromatic Intermediate Preparation
While direct literature on 1-(2-chloro-4-methylphenyl)butan-1-amine hydrochloride is limited, related compounds such as 2-chloroethylamine hydrochloride have been prepared by controlled chlorination and amination of ethanolamine derivatives. For example, ethanolamine is reacted with hydrogen chloride gas under controlled pH and temperature to form 2-chloroethylamine hydrochloride with high purity and yield.
Key parameters from related chlorinated amine preparation:
| Step | Conditions | Details |
|---|---|---|
| Hydrogen chloride introduction | Room temperature, 300-500 mL/min flow | Introduced until pH 2-3 |
| Organic acid addition | Propionic, butyric, glutaric, or adipic acid | Mass ratio 0.05-0.15:1 (acid:ethanolamine) |
| Heating | 120-160 °C for 2-5 hours | Simultaneous reaction and distillation to remove water |
| Final isolation | Cooling, addition of absolute ethanol, filtration, drying | Vacuum drying at 50-60 °C |
This method highlights the importance of controlled acid addition, gas flow, and temperature to ensure high purity of the chlorinated amine intermediate.
Side-Chain Alkylation and Amination
The butan-1-amine side chain can be introduced by alkylation of the chlorinated aromatic ring with appropriate alkyl halides or by reductive amination of corresponding aldehydes or ketones derived from the aromatic precursor.
For example, in related syntheses of 3-amino-2-chloro-4-methylpyridine, a sequence involving Knovenagel condensation, acid-catalyzed cyclization, and chlorination using reagents such as POCl3 and PCl5 is employed to install chlorine and amino groups on the aromatic system. While different in structure, this highlights the use of strong chlorinating agents and controlled reaction conditions to achieve selective substitution.
Formation of Hydrochloride Salt
The free amine is converted to its hydrochloride salt by exposure to hydrogen chloride gas or treatment with hydrochloric acid in an appropriate solvent, often ethanol or ethyl acetate. This step enhances the compound’s stability and facilitates purification by crystallization or filtration.
Comparative Data Table: Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Chlorination agent | POCl3, PCl5, or HCl gas | Used for aromatic ring chlorination or amine salt formation |
| Temperature range | 25-160 °C | Lower temps for gas absorption; higher temps for reaction/distillation |
| Reaction time | 1.5 - 5 hours | Depends on step and reagent |
| Solvent | Ethanol, ethyl acetate, or neat | Used for reaction medium and crystallization |
| Purification | Filtration, vacuum drying | Yields > 89%, purity > 99% (GC or NMR confirmed) |
Research Findings and Notes
- The use of organic acids such as propionic or butyric acid during chlorination enhances reaction efficiency and water removal by distillation, improving yield and purity.
- Controlled hydrogen chloride gas flow and pH monitoring are critical to avoid over-chlorination or side reactions.
- Chlorination of aromatic intermediates often requires strong chlorinating agents like POCl3 under reflux conditions to ensure complete substitution.
- The final hydrochloride salt formation is typically performed under mild conditions to maintain compound integrity and crystallinity.
Chemical Reactions Analysis
1-(2-Chloro-4-methylphenyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as hydroxide (OH-) or amine groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 202.71 g/mol. It features a chloro group and a methyl group attached to a phenyl ring, which is linked to a butan-1-amine moiety. This specific arrangement contributes to its reactivity and interaction with biological systems.
Chemistry
1-(2-Chloro-4-methylphenyl)butan-1-amine hydrochloride serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new chemical entities with desired properties.
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as an intermediate in the production of pharmaceuticals. |
| Reagent in Reactions | Acts as a reagent in various chemical reactions, including nucleophilic substitutions. |
Biology
Research has indicated that this compound exhibits notable biological activities, including antimicrobial and anti-inflammatory effects. Studies have shown its potential in inhibiting various bacterial strains, suggesting applications in treating infections.
Antimicrobial Activity : In vitro tests have demonstrated that 1-(2-Chloro-4-methylphenyl)butan-1-amine hydrochloride inhibits the growth of both Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent.
Anti-inflammatory Effects : The compound has been shown to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines, which may have implications for treating inflammatory diseases.
Medicine
The compound's interaction with neurotransmitter receptors suggests potential applications in neuropharmacology. Preliminary studies indicate that it may act as a partial agonist at certain receptors involved in mood regulation, which could lead to developments in treatments for mood disorders or neurodegenerative diseases.
| Medical Application | Potential Effect |
|---|---|
| Neuropharmacology | Modulation of neurotransmitter systems; potential antidepressant effects. |
| Antimicrobial Therapy | Treatment for bacterial infections; effective against resistant strains. |
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of 1-(2-Chloro-4-methylphenyl)butan-1-amine hydrochloride:
- Antimicrobial Screening : A study reported that the compound exhibited significant antimicrobial properties against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) below 20 µM, highlighting its potential as a new antimicrobial agent .
- Neuropharmacological Exploration : Research focused on the interaction of similar compounds with serotonin and dopamine receptors indicated that structural modifications significantly impact binding affinity, suggesting pathways for developing new treatments for neurological conditions .
- Anti-inflammatory Studies : Animal models treated with the compound showed reduced edema and inflammatory markers, supporting its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-methylphenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, microbial growth, and cellular signaling.
Comparison with Similar Compounds
Key Observations:
- Deuterated Analogs : The sibutramine derivative (C₁₇H₂₃ClD₆N) incorporates deuterium to study metabolic pathways, highlighting the role of isotopic labeling in pharmacokinetics .
Biological Activity
1-(2-Chloro-4-methylphenyl)butan-1-amine hydrochloride, a compound with significant pharmacological interest, has been investigated for its diverse biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications. The compound is recognized for its antimicrobial and anti-inflammatory properties, among others.
Antimicrobial Properties
Research has highlighted the antimicrobial effects of 1-(2-Chloro-4-methylphenyl)butan-1-amine hydrochloride. Studies indicate that it exhibits activity against various bacterial strains, suggesting its potential use in treating infections. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This activity may be attributed to its ability to modulate signaling pathways involved in inflammatory responses.
Interaction with Receptors
Preliminary investigations suggest that 1-(2-Chloro-4-methylphenyl)butan-1-amine hydrochloride interacts with neurotransmitter receptors, influencing synaptic transmission. This interaction may have implications for neurological conditions, although further research is required to elucidate these pathways fully .
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Activity : In vitro tests demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, with varying degrees of efficacy depending on the strain tested.
- Anti-inflammatory Activity : Animal models treated with the compound showed a significant reduction in edema and inflammatory markers compared to controls.
- Receptor Binding Studies : Binding affinity assays indicated that the compound may act as a partial agonist at certain neurotransmitter receptors, which could be beneficial in developing treatments for mood disorders or neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in edema and cytokines | |
| Receptor Interaction | Partial agonist activity |
The exact mechanism by which 1-(2-Chloro-4-methylphenyl)butan-1-amine hydrochloride exerts its biological effects is still under investigation. However, it is believed to involve multiple pathways:
- Cell Membrane Disruption : For antimicrobial activity, it likely disrupts bacterial membranes.
- Cytokine Modulation : For anti-inflammatory effects, it may inhibit pathways leading to cytokine release.
- Neurotransmitter Modulation : Interaction with neurotransmitter receptors could influence synaptic activity and mood regulation.
Q & A
Q. What are the recommended methodologies for synthesizing 1-(2-Chloro-4-methylphenyl)butan-1-amine hydrochloride with high purity?
A transition metal-free catalytic reduction of primary amides using potassium-based catalysts is a robust method. For example, butyramide can be reduced to butan-1-amine hydrochloride with 87% yield under optimized conditions (toluene solvent, 2 mol% catalyst loading, and HBPin as a reducing agent) . Adapting this protocol to the target compound would involve substituting the amide precursor with 2-chloro-4-methylphenylbutyramide. Post-synthesis purification via recrystallization or column chromatography is critical to achieve ≥98% purity, as required for analytical standards .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : Key signals include δ 8.15 (broad singlet for NH₃⁺) and δ 2.71 (CH₂ adjacent to the amine) in DMSO-d₆ .
- Mass Spectrometry : Confirm molecular weight (e.g., 218.12 g/mol for structural analogs) using high-resolution MS .
- HPLC : Assess purity using reverse-phase chromatography with UV detection at λmax ~255 nm, as validated for related hydrochlorides .
Q. What are the optimal storage conditions to ensure long-term stability?
Store at -20°C in airtight, light-protected containers to prevent decomposition. Avoid contact with oxidizers, and ensure moisture-free conditions to minimize hydrolysis . Stability studies on similar compounds indicate a shelf life of ≥5 years under these conditions .
Advanced Research Questions
Q. How can computational tools predict the reactivity and stereochemical outcomes of this compound?
Retrosynthetic analysis using databases like Reaxys and PubChem enables route planning. For instance, InChI keys (e.g., SYEIQRWDGGTWSP-UHFFFAOYSA-N for analogs) help model steric and electronic effects of the chloro-methyl substituent on reaction pathways . Density functional theory (DFT) calculations can further predict regioselectivity in substitution reactions or hydrogen-bonding patterns in crystal lattices .
Q. What experimental strategies resolve contradictions in crystallographic data for aryl-substituted amine hydrochlorides?
Use SHELXL for refining high-resolution crystallographic data, particularly for handling twinned crystals or disordered structures. For example, SHELXPRO interfaces can model hydrogen bonding between the ammonium group and chloride ions, which is critical for validating hydrogen atom positions . Cross-validate results with powder XRD or solid-state NMR to address discrepancies.
Q. How do substituents on the phenyl ring influence the compound’s biological activity or chemical reactivity?
Comparative studies on analogs (e.g., 1-(3,5-dichlorophenyl)butan-1-amine hydrochloride) reveal that electron-withdrawing groups like -Cl increase stability against oxidation but reduce nucleophilicity. Reactivity can be probed via:
- Oxidation : Test resistance to KMnO₄ in acidic conditions.
- Reduction : Evaluate catalytic hydrogenation rates with Pd/C .
A table summarizing substituent effects:
| Substituent Position | Reactivity with LiAlH₄ | Oxidation Stability |
|---|---|---|
| 2-Cl, 4-CH₃ | Moderate | High |
| 3,5-diCl | Low | Very High |
Data Contradiction Analysis
Q. How should researchers address conflicting purity assessments between HPLC and NMR?
- Scenario : HPLC indicates 98% purity, but NMR shows minor impurities.
- Resolution : Use spiking experiments with known impurities (e.g., unreacted amide) to identify HPLC column limitations. Adjust mobile phase polarity or switch to ion-pair chromatography for better separation . Quantify impurities via integration of NMR signals (e.g., δ 1.53 ppm for byproducts) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
